molecular formula C13H14O B7870878 1-(Naphthalen-1-yl)propan-2-ol

1-(Naphthalen-1-yl)propan-2-ol

Cat. No.: B7870878
M. Wt: 186.25 g/mol
InChI Key: AWRNNDMJROEECC-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)propan-2-ol is an organic compound characterized by a naphthalene ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of naphthalene with propanal in the presence of a catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Naphthalen-1-yl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Naphthalen-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act on beta-adrenergic receptors, blocking their activity and leading to therapeutic effects such as reduced heart rate and blood pressure .

Comparison with Similar Compounds

Uniqueness: 1-(Naphthalen-1-yl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-naphthalen-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,14H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRNNDMJROEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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